Butane-1,4-diol; 2-propenoic acid
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Overview
Description
Butane-1,4-diol and 2-propenoic acid are two distinct chemical compounds with significant industrial and scientific applicationsIt is a colorless, viscous liquid that is miscible with water and commonly used as a solvent and in the production of plastics, elastic fibers, and polyurethanes It is a colorless liquid with a pungent odor and is used in the manufacture of polymers, coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Butane-1,4-diol
From Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol.
From Maleic Anhydride: Maleic anhydride is first converted to the methyl maleate ester, which is then hydrogenated to produce butane-1,4-diol.
From Butadiene: Butadiene undergoes catalytic oxidation to form maleic anhydride, which is then hydrogenated to yield butane-1,4-diol.
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2-Propenoic Acid
Chemical Reactions Analysis
Types of Reactions
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Butane-1,4-diol
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2-Propenoic Acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrogenation: Catalysts such as palladium, platinum, and Raney nickel are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products
From Butane-1,4-diol: γ-Butyrolactone, tetrahydrofuran, and various esters.
From 2-Propenoic Acid: Polyacrylic acid, acrylate esters.
Scientific Research Applications
Butane-1,4-diol and 2-propenoic acid have diverse applications in scientific research:
Chemistry: Butane-1,4-diol is used as a precursor in the synthesis of γ-butyrolactone and tetrahydrofuran.
Biology: Butane-1,4-diol is studied for its role in metabolic pathways and its potential as a bio-based chemical.
Medicine: Butane-1,4-diol is investigated for its potential therapeutic effects and as a solvent in pharmaceutical formulations.
Industry: Butane-1,4-diol is used in the manufacture of polyurethanes, elastic fibers, and plastics.
Mechanism of Action
Butane-1,4-diol: The compound exerts its effects through its conversion to γ-butyrolactone and subsequently to γ-hydroxybutyrate, which acts on the central nervous system.
2-Propenoic Acid: The compound polymerizes to form polyacrylic acid, which can interact with various biological molecules and surfaces.
Comparison with Similar Compounds
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Similar Compounds
Butane-1,4-diol: Similar compounds include 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol.
2-Propenoic Acid: Similar compounds include methacrylic acid and crotonic acid.
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Uniqueness
Properties
Molecular Formula |
C10H18O6 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
butane-1,4-diol;prop-2-enoic acid |
InChI |
InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5) |
InChI Key |
OASGATRVPUDXHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(CCO)CO |
Origin of Product |
United States |
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